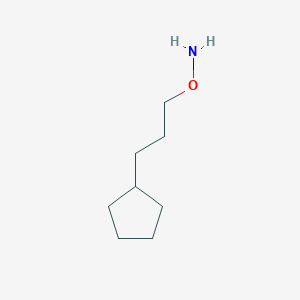
3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde is an organic compound that features a benzofuran ring fused with an acrylaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde typically involves the reaction of 2,3-dihydrobenzofuran-5-carbaldehyde with malonic acid in the presence of piperidine as a catalyst. The reaction is carried out in pyridine at 100°C for 5 hours. The reaction mixture is then acidified to pH 3 using hydrochloric acid, and the product is extracted using a mixture of isopropanol and chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the acrylaldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: 3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid.
Reduction: 3-(2,3-Dihydrobenzofuran-5-yl)acryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate specific enzymes and receptors. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid
- 3-(2,3-Dihydrobenzofuran-5-yl)acryl alcohol
- 2,3-Dihydrobenzofuran-5-carbaldehyde
Uniqueness
3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its acrylaldehyde group allows for a variety of chemical modifications, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C11H10O2 |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enal |
InChI |
InChI=1S/C11H10O2/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h1-4,6,8H,5,7H2/b2-1+ |
InChI-Schlüssel |
KENRJRQZQGCSKF-OWOJBTEDSA-N |
Isomerische SMILES |
C1COC2=C1C=C(C=C2)/C=C/C=O |
Kanonische SMILES |
C1COC2=C1C=C(C=C2)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


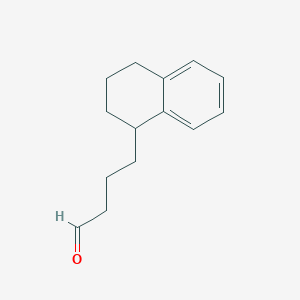




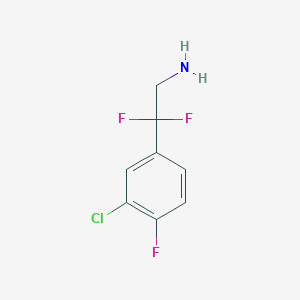

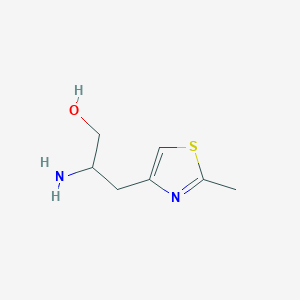
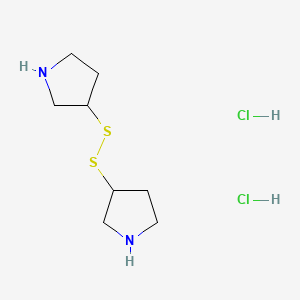
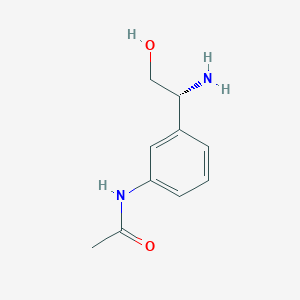
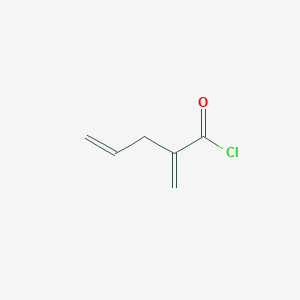

![Tert-butyl6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13601104.png)
